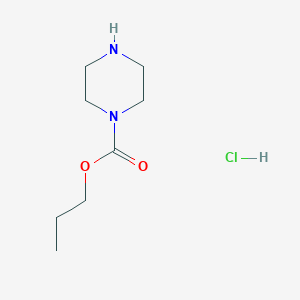
Propyl piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16N2O2 . It is also known by other names such as Propyl 1-piperazinecarboxylate and 1-Piperazinecarboxylic acid, propyl ester .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 172.225 Da and the monoisotopic mass is 172.121185 Da .Chemical Reactions Analysis
Piperazine compounds, including this compound, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The exact chemical reactions involving this compound are not explicitly mentioned in the sources.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 141-143°C . It has a molecular weight of 208.69 .科学的研究の応用
Antitumor Effects
Propyl piperazine-1-carboxylate hydrochloride shows promise in antitumor applications. Research on related compounds such as hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) indicates significant inhibition effects on the growth of transplant carcinoma in mice. These compounds have demonstrated inhibition rates against various types of tumors in animal models, suggesting potential antitumor effects (Fu, 2004).
Metabolic Analysis
Studies have also focused on the metabolic analysis of similar compounds in animal models. For instance, the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208) in rat plasma and tissues using LC-MS/MS sheds light on the metabolism of these compounds in biological systems, which is crucial for understanding their potential therapeutic applications (Jiang et al., 2007).
Synthesis and Characterization
Significant research has been devoted to the synthesis and characterization of piperazine derivatives, including this compound. Studies have examined the synthesis of various piperazine derivatives, providing insights into their structural and chemical properties, which are essential for their potential therapeutic uses. For example, the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts offers valuable information on the chemical nature of these compounds (Marvanová et al., 2016).
Biological Evaluation
Furthermore, research has been conducted on the biological evaluation of piperazine derivatives. This includes studies on their interaction with various biological receptors, which is crucial for understanding their potential as therapeutic agents. For instance, the synthesis and alpha-adrenoceptors affinity of some 1,4-substituted piperazine derivatives provide insights into their biological interactions and potential medical applications (Marona et al., 2011).
作用機序
Target of Action
Piperazine-containing compounds are often found in drugs or bioactive molecules due to their ability to interact with various biological targets . They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine compounds are known to interact with their targets in various ways, depending on their chemical structure and the specific target involved . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Piperazine compounds can affect various biochemical pathways depending on their specific targets . The downstream effects of these changes can include alterations in cellular function, which can have therapeutic effects .
Pharmacokinetics
The piperazine moiety is often used in drugs due to its impact on the physicochemical properties of the final molecule . These properties can influence the bioavailability of the compound, which is a critical factor in its therapeutic effectiveness .
Result of Action
The interaction of piperazine compounds with their targets can lead to changes in cellular function, which can have therapeutic effects .
Action Environment
Various factors, such as ph, temperature, and the presence of other molecules, can influence the action of piperazine compounds .
Safety and Hazards
将来の方向性
Piperazine-based compounds, including Propyl piperazine-1-carboxylate hydrochloride, are gaining prominence in today’s research due to their wide use in medicinal chemistry . They are found in many marketed drugs and show a wide range of biological and pharmaceutical activity . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring new synthetic methods .
特性
IUPAC Name |
propyl piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCAPSMHHRDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)
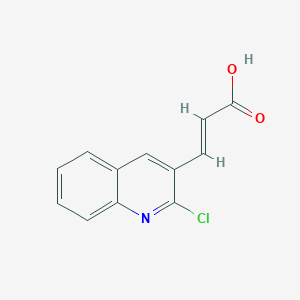
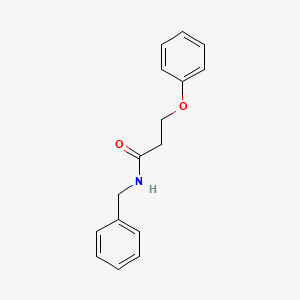
![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
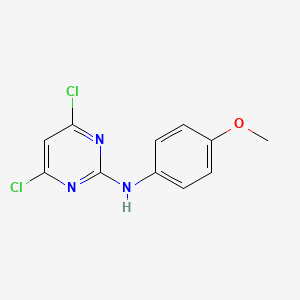
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)
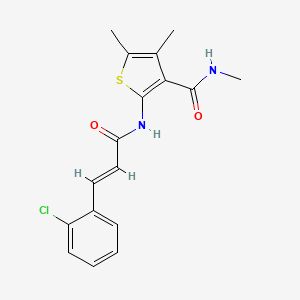
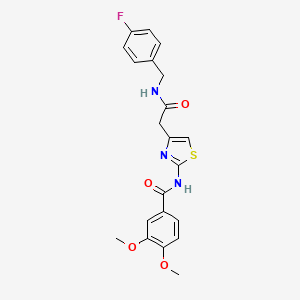
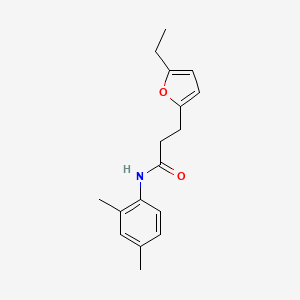
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
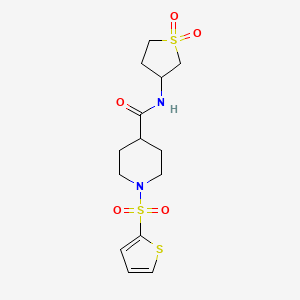
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)